3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile 3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17464478
InChI: InChI=1S/C9H8ClFN2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2
SMILES:
Molecular Formula: C9H8ClFN2
Molecular Weight: 198.62 g/mol

3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile

CAS No.:

Cat. No.: VC17464478

Molecular Formula: C9H8ClFN2

Molecular Weight: 198.62 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile -

Specification

Molecular Formula C9H8ClFN2
Molecular Weight 198.62 g/mol
IUPAC Name 3-amino-3-(5-chloro-2-fluorophenyl)propanenitrile
Standard InChI InChI=1S/C9H8ClFN2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2
Standard InChI Key WCBBXZNZFWULGZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)C(CC#N)N)F

Introduction

3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile is a chiral organic compound characterized by the presence of an amino group, a nitrile group, and a substituted phenyl ring. Its molecular formula is C₉H₈ClFN₂, with a molecular weight of 198.62 g/mol. The compound's structure includes a chiral center at the 3-position, contributing to its potential enantioselective properties in biological systems. The substitution of chlorine and fluorine atoms on the phenyl ring significantly influences its chemical reactivity and biological interactions, making it of interest in medicinal chemistry and drug development.

Synthesis of 3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile

The synthesis of 3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile typically involves several key steps, starting from commercially available materials such as 5-chloro-2-fluorobenzaldehyde and suitable chiral amines. In industrial settings, optimized reaction conditions are often employed, including the use of catalysts to enhance reaction rates and selectivity, as well as careful control of temperature and pressure to improve yield and purity.

Biological Activity and Potential Applications

The biological activity of 3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile is primarily attributed to its structural features, which enable interaction with various biological targets. It is hypothesized that the compound may act on specific enzymes or receptors due to its ability to form hydrogen bonds and engage in electrostatic interactions. This makes it potentially useful in drug development, particularly for targeting pathways involved in diseases such as cancer and neurological disorders.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile, including variations in the substitution pattern on the phenyl ring or different halogen substituents. For example:

Compound NameMolecular FormulaKey Features
3-Amino-3-(4-chlorophenyl)propanenitrileDifferent substitution pattern on phenyl ring
3-Amino-3-(3-fluorophenyl)propanenitrileVariation in fluorine position on phenyl ring
3-Amino-3-(4-fluorophenyl)propanenitrileAlternative fluorinated substitution pattern
3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrileContains bromine instead of chlorine

The uniqueness of 3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile lies in its specific combination of halogen substituents (chlorine and fluorine) and chirality, which can lead to unique electronic effects influencing reactivity and interactions with biological systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator